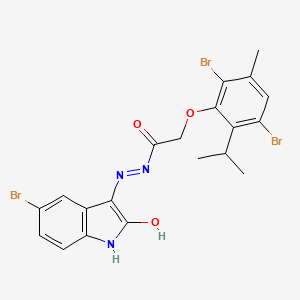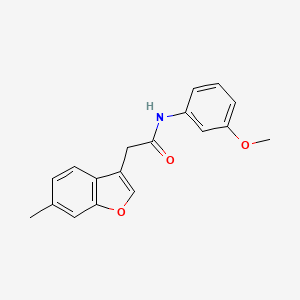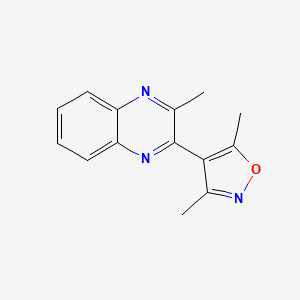![molecular formula C21H20N2O2 B5144103 ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)
ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole-based compound that exhibits interesting pharmacological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate is not fully understood. However, it has been suggested that ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate can reduce inflammation and pain.
Biochemical and physiological effects:
ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent pharmacological effects at low concentrations, making it a cost-effective compound for research. However, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate also has some limitations. It is a relatively new compound, and its pharmacological properties are not fully understood. In addition, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has not been extensively studied in human clinical trials, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for further research on ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate. One area of research is the development of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the investigation of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate's potential use in the treatment of neurodegenerative diseases. Further studies are also needed to establish the safety and efficacy of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate in human clinical trials. In addition, the development of new synthesis methods for ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate could improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate involves the reaction of 4-methylacetophenone, phenylhydrazine, and ethyl acetoacetate in the presence of a base catalyst. The reaction results in the formation of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate, which can be purified using column chromatography. The yield of ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate obtained from this method is around 60-70%, making it a reliable and efficient synthesis method.
Aplicaciones Científicas De Investigación
Ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
ethyl (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-3-25-20(24)14-13-18-15-23(19-7-5-4-6-8-19)22-21(18)17-11-9-16(2)10-12-17/h4-15H,3H2,1-2H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSFGKLUDUZTP-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)
![methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5144043.png)

![2-chloro-4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5144053.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![4-[(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5144115.png)

![4-methoxybenzyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144133.png)
![3-(3-chlorophenyl)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144139.png)
